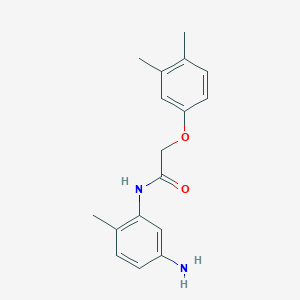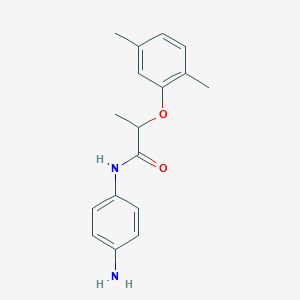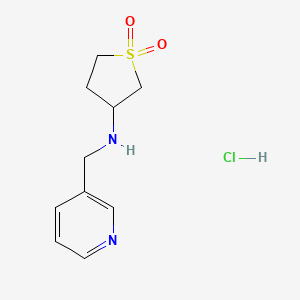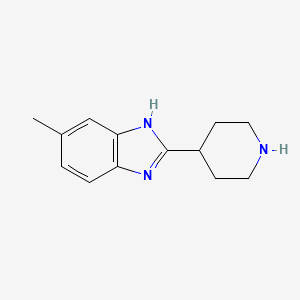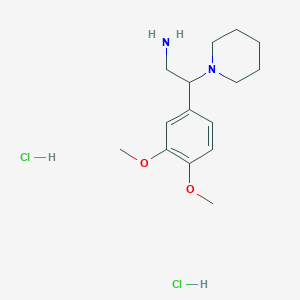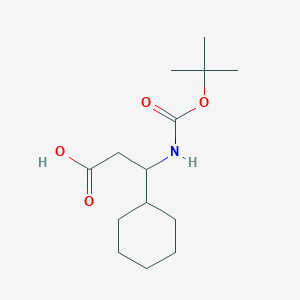
Acide 3-(Boc-amino)-3-cyclohexylpropanoïque
Vue d'ensemble
Description
3-(Boc-amino)-3-cyclohexylpropionic acid is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context where amino functions occur . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The 3D structure of Boc-compounds, including those similar to 3-(Boc-amino)-3-cyclohexylpropionic acid, has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in these molecules .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
Boc-protected amines and amino acids, such as 3-(Boc-amino)-3-cyclohexylpropionic acid, are generally stable under a variety of conditions . They can accommodate two such groups, making them unique among primary amines .
Applications De Recherche Scientifique
Protection BOC des amines
Le composé est utilisé dans la protection BOC des amines, un processus crucial dans les applications synthétiques . Ce processus implique la protection de la fonctionnalité amine trouvée dans une large gamme de molécules biologiquement actives . La protection BOC est efficace et peut être réalisée en milieu sans catalyseur ni solvant dans des conditions de réaction douces .
Chimie verte
Le composé joue un rôle important dans la chimie verte. Il est utilisé dans une voie éco-responsable pour la protection BOC presque quantitative d'une variété d'amines aliphatiques et aromatiques, d'acides aminés et d'aminoalcools . Ce protocole ne nécessite aucune trempe à l'eau, séparation de solvant et étapes de purification, telles que la recristallisation et la chromatographie sur colonne .
Synthèse en phase solide assistée par micro-ondes
Le composé est utilisé dans la synthèse en phase solide assistée par micro-ondes à base d'eau . L'irradiation par micro-ondes permet une réaction en phase solide rapide de réactifs nanoparticulaires sur la résine dans l'eau . Cette méthode est une méthode sans solvant organique, respectueuse de l'environnement pour la synthèse peptidique .
Réactif nanoparticulaire dans la synthèse peptidique
Le composé est utilisé comme réactif nanoparticulaire dans la synthèse peptidique . Cette méthode permet la synthèse de peptides d'une manière plus respectueuse de l'environnement, car elle est à base d'eau et ne nécessite pas l'utilisation de solvants organiques .
Synthèse de molécules biologiquement actives
Le composé est utilisé dans la synthèse de molécules biologiquement actives . Les composés carbamates ou BOC-amine contenant de l'azote se retrouvent fréquemment dans les molécules pharmaceutiques et biologiquement actives en synthèse organique .
N-Protection des acides aminés
Le composé est utilisé dans la N-protection des acides aminés . Ce processus est important dans les réactions synthétiques, où les groupes amino dans les amines primaires, les amines secondaires, les imidazoles, les pyrroles, l'indole et autres hétérocycles azotés aromatiques doivent souvent être protégés .
Safety and Hazards
When handling 3-(Boc-amino)-3-cyclohexylpropionic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
The use of Boc-protected amines and amino acids in the synthesis of complex molecules is a growing field of study . The development of new methods for the synthesis and deprotection of Boc-protected compounds could lead to more efficient and versatile synthetic routes for a wide range of molecules .
Mécanisme D'action
Target of Action
It’s worth noting that boc-protected amino acids are often used in peptide synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a Boc-protected amino acid. The Boc group serves as a protective group for the amino function during peptide synthesis . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Propriétés
IUPAC Name |
3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQQMPMEZFLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588724 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458529-74-3 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)



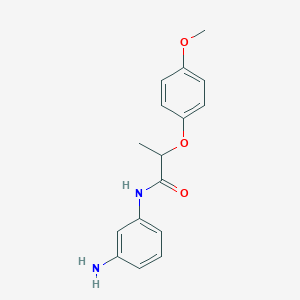
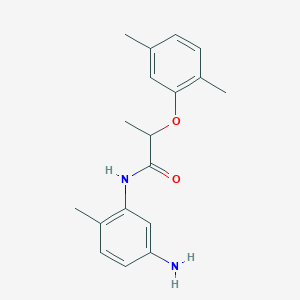
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)

